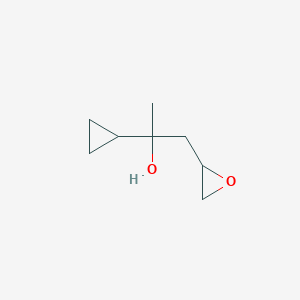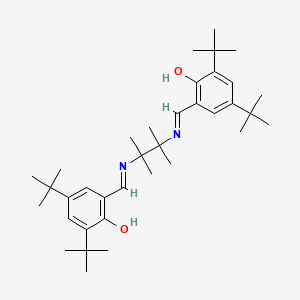
N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine
Descripción general
Descripción
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine , commonly referred to as Jacobsen’s ligand , is a chiral ligand widely used in asymmetric catalysis. Its chemical structure consists of two salicylidene (salen-type) moieties attached to a central ethylenediamine backbone. The ligand is a coordination compound with various metal centers, including manganese, cobalt, and aluminum.
Synthesis Analysis
The synthesis of Jacobsen’s ligand involves the condensation of two equivalents of 3,5-di-tert-butylsalicylaldehyde with one equivalent of 1,2-diaminoethane. The resulting ligand forms a stable complex with transition metals, enabling its application in catalytic reactions.
Molecular Structure Analysis
The ligand’s molecular formula is C₃₆H₅₆N₂O₂ . It features a tetradentate coordination mode, where the two salicylidene groups coordinate to the metal center. The bulky tert-butyl substituents enhance the ligand’s chirality and steric properties.
Chemical Reactions Analysis
Jacobsen’s ligand is primarily employed in asymmetric epoxidation reactions. For instance:
- Jacobsen Epoxidation : The ligand, in combination with a metal catalyst (such as manganese or cobalt), selectively epoxidizes prochiral alkenes, yielding chiral epoxides with high enantioselectivity.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Complexes: N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H2L) reacts with yttrium-based compounds to form monomeric complexes. For instance, [YL{N(SiHMe2)2}(thf)] has been synthesized, showing a strongly bent coordination mode of the anionic salen derived ligand (Runte, Priermeier, & Anwander, 1996).
Electronic and Geometric Structures
- Electronic Structures in Metal Complexes: One-electron oxidized group 10 metal salens (Ni, Pd, Pt) with N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives have been studied. They exhibit ligand radical species and have unique electronic structures influenced by the central metal ion (Shimazaki, Stack, & Storr, 2009).
Magnetic Properties
- Dinuclear Dysprosium Complexes: Dinuclear dysprosium(III) complexes based on salen ligands, including N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives, have been reported. They exhibit slow relaxation of the magnetization, which is influenced by the angles of Dy-O(PhO) bonds, indicating applications in single-molecule magnet performance (Han, Ding, Giansiracusa, Chilton, Winpenny, & Zheng, 2023).
Electrochromic Properties
- Electrochromic Polyimides: Polyimides containing N,N-diphenyl-N′,N′-di-4-tert-butylphenyl-1,4-phenylenediamine moieties, related to N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives, have been synthesized. These exhibit reversible oxidation redox couples and electrochromic stability, changing color upon oxidation (Wang & Hsiao, 2010).
Catalytic Activities
- Epoxide Deoxygenation: N,N'-bis(3,5-di-tert-butylsalicylidene) derivatives have been used as catalysts for the reductive deoxygenation of epoxides (Isobe & Branchaud, 1999).
- Suzuki-Miyaura Reaction Catalysis: Salen and half-salen palladium(II) complexes with these derivatives have shown high catalytic activity in Suzuki–Miyaura reactions (Liu, Feng, & He, 2010).
Solubility Studies
- Solubility in CO2: The solubility of N,N'-bis(3,5-di-tert-butylsalicylidene) ethylenediamine (t-butyl-salen) in liquid or supercritical CO2 has been studied, revealing differences in solubility compared to its analogs (Koh, Jeon, Kim, Park, & Kim, 2004).
Polymer Studies
- Polyimide Films: Electrochemically active polyimides with related structures have been developed, showing reversible oxidation redox couples and electrochromic characteristics (Wang & Hsiao, 2009).
Chelate Effect on Electronic Structure
- Influence on Oxidized Metal Complexes: The influence of the chelate effect on one-electron oxidized group 10 metal complexes has been investigated. The research compared different chelate ligands, including N,N'-bis(3,5-di-tert-butylsalicylidene)-1,3-propanediamine (Shimazaki, Arai, Dunn, Yajima, Tani, Ramogida, & Storr, 2011).
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N2O2/c1-31(2,3)25-17-23(29(39)27(19-25)33(7,8)9)21-37-35(13,14)36(15,16)38-22-24-18-26(32(4,5)6)20-28(30(24)40)34(10,11)12/h17-22,39-40H,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNTQMYPZYXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(C)(C)C(C)(C)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587469 | |
| Record name | 6,6'-[(2,3-Dimethylbutane-2,3-diyl)bis(azanediylmethanylylidene)]bis(2,4-di-tert-butylcyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine | |
CAS RN |
351498-10-7 | |
| Record name | 6,6'-[(2,3-Dimethylbutane-2,3-diyl)bis(azanediylmethanylylidene)]bis(2,4-di-tert-butylcyclohexa-2,4-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)
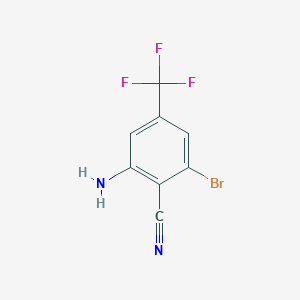
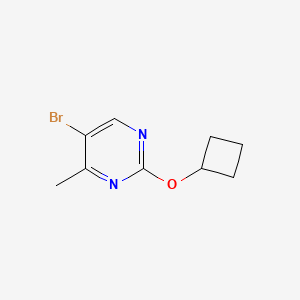
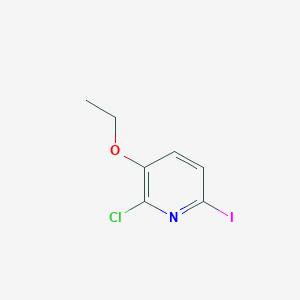
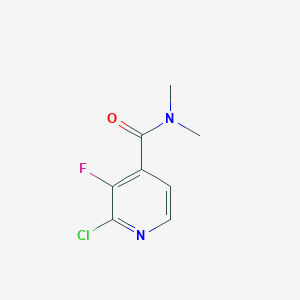
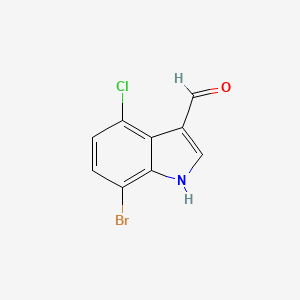
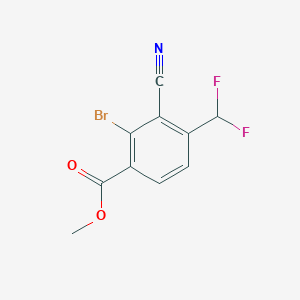
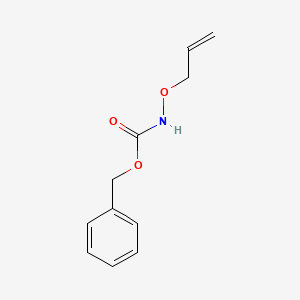
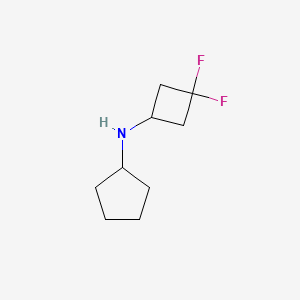
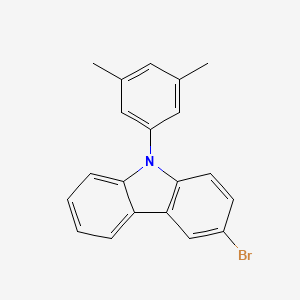
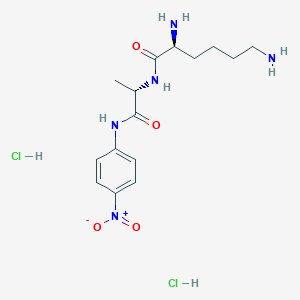
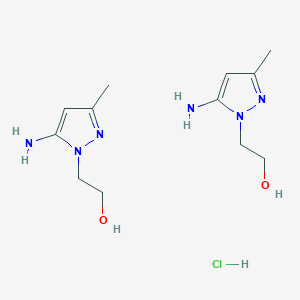
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
